Sulisobenzone

Solubility Formulation Chemistry Cosmetic Science

Formulators face challenges with photounstable, ROS-generating UV filters that compromise product safety. Sulisobenzone (Benzophenone-4) delivers water-soluble broad-spectrum protection with superior photostability. • High water solubility (~250,000 mg/L) enables clear, oil-free aqueous formulations • Negligible ROS generation and low estrogenic activity (EC50 >1,000 μM) vs. Oxybenzone (EC50 1.4 μM) • FDA-approved up to 10%; EU-compliant up to 5% for cosmetic use • Functions as both primary UV absorber (UVA-II/UVB) and formulation photostabilizer

Molecular Formula C14H12O6S
Molecular Weight 308.31 g/mol
CAS No. 4065-45-6
Cat. No. B1217978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulisobenzone
CAS4065-45-6
Synonyms2-hydroxy-4-methoxybenzophenone-5-sulfonic acid
5-benzoyl-4-hydroxy-2-methoxybenzene sulfonic acid
benzophenone-4
BP-4 benzophenone
sulisobenzone
sulisobenzone, monosodium salt
Uval
Molecular FormulaC14H12O6S
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O
InChIInChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)
InChIKeyCXVGEDCSTKKODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.5X10+5 mg/L at 25 °C
1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate.

Structure & Identifiers


Interactive Chemical Structure Model





Sulisobenzone Properties & Comparators


Sulisobenzone (Benzophenone-4; CAS 4065-45-6) is a sulfonated benzophenone derivative that functions as a water-soluble, broad-spectrum organic UV filter [1]. Its molecular structure confers high water solubility and photostability, enabling its use as both a primary UV absorber (UVA-II and UVB) and a formulation photostabilizer in aqueous-based cosmetic and industrial products .

Aqueous System
Water-soluble UV filter for clear, emulsifier-free formulations.
Photostability
Reported high photostability with negligible ROS generation under UV.
Endocrine Profile
Reported minimal estrogenic activity in MCF-7 assay relative to Oxybenzone.

Why Sulisobenzone Cannot Be Replaced


The substitution of Sulisobenzone with alternative benzophenones or other organic UV filters is precluded by fundamental physicochemical and biological differences. Unlike the lipophilic Benzophenone-3 (Oxybenzone), Sulisobenzone is water-soluble, which dictates its exclusive compatibility with aqueous formulations and fundamentally alters its skin permeation and environmental fate [1]. Furthermore, comparative studies demonstrate that Sulisobenzone exhibits negligible reactive oxygen species (ROS) generation and estrogenic activity relative to Oxybenzone, representing critical safety differentiators that cannot be replicated by generic benzophenone analogs [2][3].

Solubility Mismatch
Oxybenzone is oil-soluble; direct substitution into aqueous bases may cause phase separation and formulation failure.
Photochemical Profile
Reported significant ROS from Oxybenzone vs. negligible for Sulisobenzone; photostability differences may alter product safety-related endpoints.
Endocrine Activity
>700-fold difference in MCF-7 estrogenic EC50; substituting with Oxybenzone may shift endocrine activity profile, requiring review.

Sulisobenzone Comparative Evidence


Water Solubility vs. Oxybenzone

Sulisobenzone demonstrates water solubility of approximately 250,000 mg/L at 25°C, a direct consequence of its sulfonic acid moiety . This contrasts sharply with Benzophenone-3 (Oxybenzone), which is oil-soluble and exhibits low aqueous solubility [1]. This difference enables Sulisobenzone to be directly incorporated into aqueous formulations without emulsifiers, facilitating the development of lightweight, non-greasy sunscreens and gels .

Water Solubility
Head-to-head
>25,000× higher aqueous solubility
Supports aqueous formulation compatibility without emulsifiers.
~250,000 mg/L vs <10 mg/L (Oxybenzone), 25°C
Solubility Formulation Chemistry Cosmetic Science

Photostability & ROS vs. Oxybenzone

Sulisobenzone exhibits high photostability and generates negligible reactive oxygen species (ROS) under simulated sunlight, contrasting with the significant ROS generation observed for Oxybenzone [1]. A comparative photobiochemical assessment quantified ROS generation from Sulisobenzone as 'negligible', while Oxybenzone and other benzophenone derivatives produced substantial ROS, which are linked to phototoxic and photoallergic reactions [2]. Oxybenzone is known to undergo rapid photo-oxidation, yielding semiquinone radicals that inactivate antioxidant systems [3].

ROS Generation
Head-to-head
Sulisobenzone
Negligible
Oxybenzone
Significant
Reported photostability comparison; negligible ROS may reduce photodegradation.
Simulated sunlight exposure
Photochemistry Phototoxicity Safety Assessment

Estrogenic Activity vs. Oxybenzone

Sulisobenzone exhibits minimal estrogenic activity compared to Benzophenone-3 (Oxybenzone). In MCF-7 cell proliferation assays, Sulisobenzone displayed an EC50 of >1,000 μM, whereas Oxybenzone exhibited potent estrogenic activity with an EC50 of 1.4 μM [1]. This represents over a 700-fold difference in potency.

Estrogenic Activity
Head-to-head
>700× higher EC50 (lower activity)
Reported lower estrogenic activity in MCF-7 cells.
EC50 >1,000 μM vs 1.4 μM (Oxybenzone)
Endocrinology Toxicology Safety

Regulatory Use Concentration vs. Oxybenzone

Regulatory agencies permit higher maximum concentrations for Sulisobenzone compared to Benzophenone-3 in sunscreen formulations. The FDA allows Sulisobenzone up to 10% [1], while the EU SCCS limits it to 5% [2]. In contrast, Benzophenone-3 is restricted to a maximum of 6% in the US and 6% (with other restrictions) in the EU [3]. This higher allowance for Sulisobenzone provides formulators with greater flexibility to achieve target SPF values without exceeding regulatory thresholds.

Regulatory Limit
Head-to-head
FDA: 10% vs 6%
Regulatory allowance supports formulation flexibility.
Cosmetic sunscreen products (FDA)
Regulatory Science Cosmetic Formulation Compliance

Skin Permeation vs. Oxybenzone

Sulisobenzone and Oxybenzone exhibit opposite skin permeation behaviors depending on the formulation vehicle. In petrolatum, Oxybenzone showed the highest release and permeation, whereas Sulisobenzone's release was minimal. Conversely, in hydroxyethyl cellulose (HEC) gel, Sulisobenzone exhibited the highest release and permeation, while Oxybenzone's was lowest [1]. The study concluded that an o/w emulsion is recommended for both filters to minimize percutaneous absorption, but the differential vehicle response underscores the need for tailored formulation when substituting one benzophenone for another [1].

Skin Permeation
Head-to-head
HEC gel vs petrolatum: opposite release profiles
Vehicle-dependent permeation necessitates reformulation for substitution.
In vitro glass diffusion cells; o/w emulsion recommended for both
Dermal Absorption Formulation Pharmacokinetics

Sulisobenzone Key Applications


Water-Based Sunscreen Sprays & Gels

Sulisobenzone's water solubility of ~250,000 mg/L enables direct incorporation into clear, aqueous-based sunscreen formulations without the need for emulsifiers or oils. This facilitates the development of lightweight, non-greasy sprays and gels that are cosmetically elegant and preferred by consumers. The high photostability and negligible ROS generation [1] ensure that the formulation maintains its protective efficacy and safety profile during sun exposure, a critical requirement for leave-on sun care products.

High-SPF with Regulatory Flexibility

Sulisobenzone can be used at concentrations up to 10% in the US and 5% in the EU [2][3], a higher allowance than for Benzophenone-3. This expanded concentration range provides formulators with a critical margin to boost the UVB and UVA-II protection of a product without exceeding regulatory limits, making it a strategic ingredient for achieving high SPF values in markets with stringent compliance requirements.

Sensitive Skin & Low-Allergy Sun Care

Sulisobenzone's significantly lower estrogenic activity (EC50 >1,000 μM vs. 1.4 μM for Oxybenzone) [4] and its minimal generation of phototoxic reactive oxygen species [1] position it as a safer alternative within the benzophenone class. Formulations targeting sensitive skin demographics or those seeking to minimize endocrine disruption concerns can leverage Sulisobenzone to reduce the overall risk profile of the product while maintaining effective broad-spectrum UV protection.

Photostabilizer for Fragrances & Actives

Beyond its role as a primary UV filter, Sulisobenzone functions as an effective photostabilizer. Its ability to absorb UV radiation and dissipate energy as heat without generating ROS [1] protects sensitive formulation components—such as fragrances, dyes, and light-labile active ingredients (e.g., Vitamin C)—from UV-induced degradation and fading . This application extends the shelf-life and maintains the sensory and aesthetic qualities of a wide range of cosmetic and personal care products, including shampoos, color cosmetics, and daily moisturizers.

Application
Selection Property
Validation Focus
Aqueous sunscreens & gels
Water solubility
Compatibility with water-based systems
High-SPF formulation
Higher permissible concentration
Regulatory limits (FDA/EU) review
Sensitive-skin endpoint review
Reported lower endocrine & phototoxic activity
MCF-7 estrogenic assay; ROS generation context
Photostabilization of actives
High photostability, low ROS
UV-induced degradation assays

Technical Documentation Hub

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32 linked technical documents
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